molecular formula C8H7F4N3O2 B6216042 N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine CAS No. 2742659-76-1

N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine

Cat. No.: B6216042
CAS No.: 2742659-76-1
M. Wt: 253.2
InChI Key:
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Description

N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine is a complex organic compound characterized by the presence of a nitro group, a tetrafluoroethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the pyridine ring followed by the introduction of the nitro and tetrafluoroethyl groups. Common synthetic routes include nitration reactions and fluorination processes under controlled conditions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The production methods are designed to optimize yield and minimize by-products, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-methyl-3-amino-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the tetrafluoroethyl group can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s biological activity and its ability to interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine involves the nitration of 2-amino-5-(1,1,2,2-tetrafluoroethyl)pyridine followed by N-methylation of the resulting nitro compound.", "Starting Materials": [ "2-amino-5-(1,1,2,2-tetrafluoroethyl)pyridine", "Nitric acid", "Sulfuric acid", "Methanol", "Methyl iodide" ], "Reaction": [ "Step 1: Nitration of 2-amino-5-(1,1,2,2-tetrafluoroethyl)pyridine with nitric acid and sulfuric acid to yield 3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridine", "Step 2: Reduction of 3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridine with a reducing agent such as iron and hydrochloric acid to yield 3-amino-5-(1,1,2,2-tetrafluoroethyl)pyridine", "Step 3: N-methylation of 3-amino-5-(1,1,2,2-tetrafluoroethyl)pyridine with methyl iodide and a base such as potassium carbonate in methanol to yield N-methyl-3-amino-5-(1,1,2,2-tetrafluoroethyl)pyridine", "Step 4: Nitration of N-methyl-3-amino-5-(1,1,2,2-tetrafluoroethyl)pyridine with nitric acid and sulfuric acid to yield N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridine", "Step 5: Reduction of N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridine with a reducing agent such as iron and hydrochloric acid to yield N-methyl-3-amino-5-(1,1,2,2-tetrafluoroethyl)pyridine", "Step 6: N-methylation of N-methyl-3-amino-5-(1,1,2,2-tetrafluoroethyl)pyridine with methyl iodide and a base such as potassium carbonate in methanol to yield the final product, N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine" ] }

CAS No.

2742659-76-1

Molecular Formula

C8H7F4N3O2

Molecular Weight

253.2

Purity

95

Origin of Product

United States

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